Bemethyl Bemethyl
Brand Name: Vulcanchem
CAS No.: 63513-71-3
VCID: VC1832222
InChI: InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H
SMILES: CCSC1=NC2=CC=CC=C2N1.Br
Molecular Formula: C9H11BrN2S
Molecular Weight: 259.17 g/mol

Bemethyl

CAS No.: 63513-71-3

Cat. No.: VC1832222

Molecular Formula: C9H11BrN2S

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

Bemethyl - 63513-71-3

Specification

CAS No. 63513-71-3
Molecular Formula C9H11BrN2S
Molecular Weight 259.17 g/mol
IUPAC Name 2-ethylsulfanyl-1H-benzimidazole;hydrobromide
Standard InChI InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H
Standard InChI Key BKUKXOMYGPYFJJ-UHFFFAOYSA-N
SMILES CCSC1=NC2=CC=CC=C2N1.Br
Canonical SMILES CCSC1=NC2=CC=CC=C2N1.Br

Introduction

Chemical Structure and Properties

Structural Characteristics

Bemethyl belongs to the benzimidazole class of derivatives. Its chemical structure bears similarity to purine bases, which partially explains its influence on cellular genetics and protein synthesis . The benzimidazole core with an ethylthio substituent gives Bemethyl its distinctive pharmacological profile compared to other related compounds.

Physical and Chemical Properties

Bemethyl appears as a synthetic compound that undergoes specific chemical reactions including oxidation, reduction, and substitution. Oxidation reactions, often catalyzed by enzymes such as cytochrome P450, lead to the formation of various metabolites. The compound can also undergo nucleophilic substitution reactions, particularly at the sulfur atom, when exposed to nucleophiles like thiols and amines.

Pharmacokinetics

Absorption and Distribution

Bemethyl demonstrates complete absorption in the alimentary tube, with absorption rates accelerated by carbohydrate-rich foods. After entering the bloodstream, it effectively crosses the blood-brain barrier, enabling its central nervous system effects . Studies on healthy volunteers have revealed a polymodal distribution of pharmacokinetic parameters, suggesting individual variations in Bemethyl processing .

Metabolism and Elimination

After oral administration, Bemethyl undergoes biotransformation in the liver, followed by urinary excretion of both the parent compound and its metabolites . Research indicates that unchanged Bemethyl can be detected in human plasma at concentrations above 4 ng/mL for approximately 10 hours after a single dose . When administered continuously, the pharmacological effect of Bemethyl increases during the first 3-5 days of treatment and subsequently maintains at the achieved level .

Mechanism of Action

Genomic Activation and Protein Synthesis

The primary mechanism of Bemethyl involves activation of the cell genome and positive modulation of protein synthesis. This leads to enhanced production of ribonucleic acid (RNA) and proteins in various organs and tissues, particularly those with short-lived, renewable proteins such as the liver, kidneys, and alimentary tube . Administration of protein synthesis inhibitors like actinomycin D eliminates the protective effects of Bemethyl, confirming the centrality of protein synthesis in its mechanism .

Metabolic Effects

Bemethyl significantly influences energy metabolism by:

  • Encouraging anaerobic energy production and ATP formation

  • Promoting resynthesis of glucose from lactate, pyruvate, glycerol, and amino acids

  • Enhancing utilization of lactates during excessive physical loads

  • Neutralizing and eliminating nitrogenous decay products such as ammonia

The importance of gluconeogenesis in Bemethyl's action mechanism has been confirmed through experiments with gluconeogenesis inhibitors like tryptophan, which reduce its efficacy .

Antioxidant Activity

While Bemethyl lacks direct antiradical properties, it exerts antioxidant effects through the induction of antioxidant enzyme synthesis, including superoxide dismutase, catalase, and glutathione metabolism enzymes . This antioxidant activity plays a crucial role in protecting cells and tissues from oxidative damage during physical exertion and hypoxic conditions .

Immunomodulatory Effects

Metabolic Pathways

Biotransformation Studies

Recent research utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has identified nine metabolites of Bemethyl with six distinct molecular formulas in rat urine after oral administration . The most abundant metabolite was determined to be a benzimidazole-acetylcysteine conjugate, representing a biotransformation pathway associated with xenobiotic detoxification .

Conjugation Mechanisms

Table 1: Key Metabolic Pathways of Bemethyl

PathwayProcessKey EnzymesPrimary Metabolites
ConjugationFormation of benzimidazole-acetylcysteine conjugateGlutathione S-transferaseBenzimidazole-acetylcysteine conjugate
OxidationHydroxylation and other oxidative processesCytochrome P450 enzymesVarious oxidized metabolites
Phase II metabolismConjugation with endogenous moleculesVarious transferasesMultiple conjugated forms

Therapeutic Applications

Sports Medicine

Bemethyl has been extensively used to enhance physical performance and accelerate recovery in athletes. Its actoprotective properties make it particularly valuable for high-altitude training and other physically demanding contexts . The compound's ability to increase endurance without significantly raising oxygen consumption distinguishes it from traditional stimulants and has led to its monitoring by anti-doping authorities .

Neurological Applications

As an anti-asthenic agent, Bemethyl has demonstrated efficacy in treating neuroses, organic brain lesions of traumatic or infectious origin, and myopathies . Its neuroprotective effects may facilitate recovery from trauma, including prevention of permanent hearing loss following acute injuries.

Cardiovascular and Hypoxic Conditions

Bemethyl has been employed in the management of ischemic heart disease and in cardiac surgery, where its antihypoxic properties offer particular benefits . The compound's ability to maintain ATP synthesis under oxygen deficiency conditions contributes to its antiischemic activity and utility in hypoxic states .

Other Clinical Applications

Additional therapeutic applications of Bemethyl include:

  • Treatment of radiation sickness

  • Management of infectious diseases

  • Correction of conditions associated with extreme physical and mental stress

  • Potential benefits in asthenic conditions characterized by fatigue and weakness

Research Findings

Physical Performance Enhancement

Studies have consistently demonstrated Bemethyl's capacity to improve physical work capacity under various conditions. Both single and continuous doses significantly increase performance in animal models, particularly in mice subjected to exhaustive exercise . These effects are attributed to Bemethyl's influence on energy metabolism and protein synthesis.

Antihypoxic Effects

Research has established Bemethyl's efficacy in mitigating the effects of oxygen deprivation. Experimental studies show improved survival rates under hypoxic conditions in animals treated with Bemethyl compared to controls . This property makes Bemethyl valuable in clinical scenarios involving hypoxia or ischemia.

Research AreaKey FindingsStudy TypeReference
Physical PerformanceEnhanced work capacity and accelerated recoveryAnimal models
Antihypoxic ActivityImproved survival under hypoxic conditionsExperimental studies
Protein SynthesisIncreased RNA and protein synthesis in various tissuesBiochemical analysis
Antimutagenic EffectsReduction in aberrant cells induced by alkylating agentsIn vivo studies
Metabolic PathwaysIdentification of nine metabolites in rat urineLC-HRMS analysis

Comparison with Similar Compounds

Other Actoprotectors

Bemethyl is considered the reference actoprotector among the benzimidazole class of derivatives. Other actoprotectors include:

  • Dibazole, which contains a benzimidazole core but differs in its substituent groups

  • Metaprot, another actoprotector with similar properties but different chemical structure

  • Bromantan and ethomersol, which share some antioxidant properties with Bemethyl

Distinguishing Features

What distinguishes Bemethyl from similar compounds is its specific sulfur-containing moiety, which contributes to its unique pharmacological profile. While structural similarities exist between Bemethyl and purine bases, the former's specific configuration results in distinctive genomic and metabolic effects .

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